6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid
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Overview
Description
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions and synthesis pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with methyl glyoxalate under acidic conditions to form the imidazo[4,5-b]pyridine core. The subsequent bromination and carboxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxyl derivatives or other oxidized products.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: Utilized in the development of functional materials, including organic semiconductors and dyes for solar cells.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the carboxylic acid group.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of a methyl group.
6-Bromo-1,3-dimethyl-5-nitro-1,3-dihydro-imidazo[4,5-b]pyridine-2-one: Contains additional nitro and carbonyl groups.
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-3-4(9)2-5-6(10-3)12-7(11-5)8(13)14/h2H,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
BPHMGODEQMPFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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